molecular formula C32H37F3N6O B12415512 Brd4 D1-IN-1

Brd4 D1-IN-1

Cat. No.: B12415512
M. Wt: 578.7 g/mol
InChI Key: DVEBRKLPVWPNPS-SANMLTNESA-N
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Description

Brd4 D1-IN-1 is a selective inhibitor of the bromodomain-containing protein 4 (BRD4), specifically targeting the first bromodomain (D1). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in scientific research, particularly in the fields of cancer and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Brd4 D1-IN-1 involves a structure-based design approach, utilizing 1,4,5-trisubstituted imidazoles. The synthetic route typically includes the following steps:

    Formation of the imidazole core: This involves the reaction of appropriate aldehydes and amines under acidic conditions to form the imidazole ring.

    Substitution reactions: The imidazole core is then subjected to various substitution reactions to introduce the desired substituents at the 1, 4, and 5 positions.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

Brd4 D1-IN-1 primarily undergoes substitution reactions during its synthesis. Additionally, it can participate in:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound itself, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .

Mechanism of Action

Brd4 D1-IN-1 exerts its effects by selectively binding to the first bromodomain (D1) of BRD4. This binding prevents BRD4 from recognizing acetylated lysine residues on histone tails, thereby inhibiting its role in gene transcription regulation. The inhibition of BRD4 leads to the downregulation of oncogenes and pro-inflammatory cytokines, making it a promising compound for cancer and inflammation research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Brd4 D1-IN-1

This compound is unique in its high selectivity for the first bromodomain (D1) of BRD4, with over 500-fold selectivity against BRD2 D1 and BRD4 D2. This high selectivity makes it a valuable tool for studying the specific functions of BRD4 D1 without affecting other bromodomains .

Properties

Molecular Formula

C32H37F3N6O

Molecular Weight

578.7 g/mol

IUPAC Name

N,N-dimethyl-2-[(3S)-3-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]pyrrolidin-1-yl]ethanamine

InChI

InChI=1S/C32H37F3N6O/c1-21(2)24-7-6-22(3)28(18-24)42-31-36-14-12-27(38-31)30-29(23-8-10-25(11-9-23)32(33,34)35)37-20-41(30)26-13-15-40(19-26)17-16-39(4)5/h6-12,14,18,20-21,26H,13,15-17,19H2,1-5H3/t26-/m0/s1

InChI Key

DVEBRKLPVWPNPS-SANMLTNESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3[C@H]4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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